(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine
Overview
Description
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Methyl-N-propargyl-1®-aminoindan primarily targets the Monoamine Oxidase (MAO) enzymes . These enzymes are involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, and thus play a crucial role in regulating mood and behavior.
Mode of Action
The compound interacts with its targets by inhibiting the activity of the MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain. The resulting changes include enhanced neurotransmission and improved mood and behavior.
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis and degradation of monoamine neurotransmitters . The downstream effects of these changes include enhanced synaptic transmission and potential neuroprotective effects.
Pharmacokinetics
The pharmacokinetics of N-Methyl-N-propargyl-1®-aminoindan involve its absorption, distribution, metabolism, and excretion (ADME) . The compound is absorbed and distributed throughout the body, including the brain. It is metabolized primarily in the liver, and its metabolites are excreted in the urine. The compound’s ADME properties influence its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of N-Methyl-N-propargyl-1®-aminoindan’s action include increased levels of monoamine neurotransmitters in the brain . This increase can lead to enhanced neurotransmission and potential improvements in mood and behavior.
Biochemical Analysis
Biochemical Properties
N-Methyl-N-propargyl-1®-aminoindan plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to interact with monoamine oxidase (MAO) enzymes , which are crucial for neurotransmitter metabolism.
Cellular Effects
The effects of N-Methyl-N-propargyl-1®-aminoindan on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, N-Methyl-N-propargyl-1®-aminoindan exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N-propargyl-1®-aminoindan change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N-Methyl-N-propargyl-1®-aminoindan vary with different dosages in animal models
Metabolic Pathways
N-Methyl-N-propargyl-1®-aminoindan is involved in various metabolic pathways It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N-Methyl-N-propargyl-1®-aminoindan within cells and tissues are complex processes that involve various transporters and binding proteins
Properties
IUPAC Name |
(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVGVHNFFZWQJU-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)[C@@H]1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124192-87-6 | |
Record name | N-Methyl-N-2-propynyl-1-indanamine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-N-methyl-N-2-propynyl-1-indanamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y7XS87IZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.